Dihydroergocornine tartrate is sourced from the ergot alkaloid family, which includes various natural products that exhibit significant biological activity. These alkaloids are produced by certain fungi, notably Claviceps species, and are known for their interactions with neurotransmitter receptors in mammals.
Dihydroergocornine tartrate is classified as an ergot alkaloid. It shares structural similarities with other compounds in this category, such as dihydroergotamine and ergometrine, which are known for their vasoconstrictive and neuroactive properties. This compound can be categorized under pharmacological agents used in treating migraines and other vascular disorders.
The synthesis of dihydroergocornine tartrate involves several key steps typically rooted in organic chemistry principles. The compound can be synthesized through the following methods:
The synthesis process may include:
Dihydroergocornine tartrate has a complex molecular structure characterized by multiple rings and functional groups typical of ergot alkaloids. The molecular formula is , indicating a substantial molecular weight and complexity.
Dihydroergocornine tartrate participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:
The reactivity of dihydroergocornine tartrate can be assessed using techniques such as:
Dihydroergocornine tartrate exerts its effects primarily through interaction with neurotransmitter receptors:
Studies have shown that dihydroergocornine tartrate effectively modulates neurotransmitter release and vascular smooth muscle contraction, contributing to its therapeutic effects in migraine treatment and other vascular disorders.
Dihydroergocornine tartrate has several applications in medical science:
This compound exemplifies the diverse roles that ergot alkaloids play in pharmacotherapy, particularly in neurology and vascular medicine. Further research continues to explore its full potential within these fields.
Dihydroergocornine tartrate is a semi-synthetic ergot alkaloid derivative formed by the dihydrogenation of ergocornine followed by salt formation with L-(+)-tartaric acid. Its molecular formula is C31H41N5O5·C4H6O6, with a molar mass of 563.687 g/mol for the free base and 725.84 g/mol for the tartrate salt [1] [2]. The compound features a tetracyclic ergoline core common to all ergot alkaloids, with a unique cyclized tripeptide moiety incorporating two isopropyl groups at the peptide side chain (R5′ position). This distinguishes it from dihydroergocristine (benzyl side chain) and dihydroergotamine (benzyl/formylmethyl groups) [1] [6].
Dihydroergocornine tartrate exhibits complex stereochemistry with four chiral centers (C5, C8, C10, and C2′) in the ergoline scaffold. The absolute configuration at C8 is R-oriented, critical for receptor binding affinity. Like other ergopeptines, it undergoes pH- and light-dependent epimerization at C8, yielding the biologically less active S-epimer (dihydroergocorninine) [3]. Equilibrium between epimers is influenced by solvent systems:
Table 1: Stereochemical Centers in Dihydroergocornine
Chiral Center | Configuration | Functional Role |
---|---|---|
C5 | S | Ergot scaffold rigidity |
C8 | R | Serotonin receptor affinity |
C10 | R | Peptide moiety orientation |
C2′ | S | Isopropyl group positioning |
Hydrogenation of ergocornine saturates the Δ9,10 double bond in the lysergic acid moiety, reducing vasoconstrictive potency while enhancing α-adrenergic blockade compared to non-hydrogenated ergotamine [1] [6]. Key structural differences include:
Table 2: Structural Comparison of Major Ergot Alkaloids
Compound | R5′ Substituent | Degree Saturation | Key Pharmacological Difference |
---|---|---|---|
Ergocornine | Diisopropyl | Δ9,10 unsaturation | High vasoconstriction |
Dihydroergocornine | Diisopropyl | 9,10-saturated | Reduced toxicity vs. ergotamine |
Dihydroergotamine | Benzyl/formylmethyl | 9,10-saturated | Strong 5-HT1B/1D agonism |
Ergotamine tartrate | Benzyl/phenethyl | Δ9,10 unsaturation | High emetogenic potential |
Dihydroergocornine tartrate displays markedly different solubility profiles in protic vs. aprotic solvents:
Stability is critically dependent on environmental factors:
Table 3: Stability Kinetics of Dihydroergocornine Tartrate
Condition | Degradation Rate (k) | Primary Degradant |
---|---|---|
pH 7.4, 25°C | 0.28 day–1 | 8′-β-hydroxy derivative |
pH 4.0, 25°C | 0.03 day–1 | Ergocorninine epimer |
Methanol, daylight | 0.41 hr–1 | Lumi-ergot alkaloids |
Acetonitrile, –20°C | <0.001 day–1 | None detectable (12 months) |
Nuclear Magnetic Resonance (NMR)¹H NMR (500 MHz, DMSO-d6) reveals characteristic signals:
The ¹³C NMR spectrum shows tartrate carbons at δ 174.2 (COOH) and 72.1 (CH), with the ergoline C9 carbon shifted downfield to δ 156.8 due to carbonyl conjugation [4].
Mass SpectrometryHigh-resolution ESI-MS exhibits:
Infrared SpectroscopyFT-IR (KBr pellet) identifies:
Table 4: Characteristic Spectral Assignments
Technique | Key Signal | Structural Assignment |
---|---|---|
¹H NMR | δ 0.85 (doublet) | Diisopropyl methyl groups |
13C NMR | δ 156.8 | C9 carbonyl of ergoline |
FT-IR | 1655 cm−1 | Amide carbonyl stretch |
HR-MS | m/z 223.1441 | Dihydrolysergic acid fragment |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: